Isoanwuweizic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

6-[(10S,13R,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/t19?,21?,23?,24?,25?,28-,29-,30+/m1/s1 |

InChI Key |

UIRXJKGUEOMVRD-NUFPMRBUSA-N |

Isomeric SMILES |

CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Isoanwuweizic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

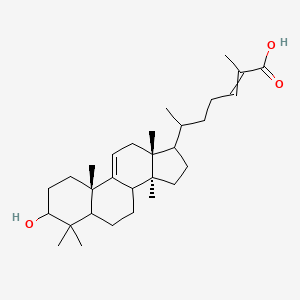

Isoanwuweizic acid, also known as Anwuweizonic acid, is a lanostane-type triterpenoid (B12794562) carboxylic acid isolated from Schisandra propinqua. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. The information is presented to support further research and development of this natural product.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Structural and General Properties

| Property | Value | Source |

| Systematic Name | (24Z)-3-Oxo-lanosta-8,24-dien-26-oic acid | [1] |

| Synonyms | Anwuweizonic acid | [1] |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.68 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| CAS Number | 117020-59-4 | [1] |

Tabulated Physicochemical Data

A summary of the key physicochemical parameters of this compound is provided in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Parameter | Value | Method | Source |

| Melting Point | 126-128 °C | Experimental | [2] |

| Boiling Point | 566.0 ± 50.0 °C | Predicted | [1] |

| pKa | 5.01 ± 0.36 | Predicted | [1] |

| Solubility | Data not available | - | - |

| logP (Octanol-Water Partition Coefficient) | Data not available | - | - |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and for the advancement of research. This section outlines the protocols for the isolation and synthesis of this compound.

Isolation of this compound from Schisandra propinqua

The following protocol is a generalized procedure based on methods for isolating triterpenoids from Schisandra species.

Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered plant material of Schisandra propinqua is extracted exhaustively with 95% ethanol at room temperature.[2]

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in hot water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the triterpenoids, is collected.[2]

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel (230-400 mesh).[5]

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., petroleum ether or chloroform) is packed into a glass column.[5]

-

Sample Loading: The dried ethyl acetate extract is mixed with a small amount of silica gel and loaded onto the top of the column (dry loading method).[6]

-

Elution: The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of acetone.[2]

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]

-

Purification: Fractions containing the target compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield pure crystalline this compound.[2]

Synthesis of this compound

This compound can be synthesized from its precursor, Anwuweizic acid, through an oxidation reaction.

Synthetic Scheme

Caption: Synthesis of this compound from Anwuweizic acid.

Detailed Methodology:

-

Reaction Setup: Anwuweizic acid is dissolved in a suitable solvent such as ether.

-

Oxidation: An aqueous solution of an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a solution of sodium dichromate in sulfuric acid, is added to the solution of Anwuweizic acid. The reaction mixture is stirred at room temperature.

-

Workup: After the reaction is complete, the ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a putative anticancer agent.[2][8]

Anticancer Activity

-

Cytotoxicity: this compound has demonstrated cytotoxic activity against human H9 cancer cells with an IC₅₀ value of 2.14 μg/mL.[2]

Postulated Signaling Pathways in Anticancer Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, the mechanisms of action of structurally similar triterpenoids, such as ursolic acid, provide valuable insights into its potential targets. The following diagram illustrates some of the key signaling pathways commonly affected by anticancer triterpenoids.

Potential Anticancer Signaling Pathways

Caption: Postulated anticancer signaling pathways modulated by this compound.

Based on studies of related triterpenoids, this compound may exert its anticancer effects through the modulation of several key signaling pathways:[6][9]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Triterpenoids often inhibit this pathway, leading to decreased cancer cell proliferation.[6]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway, particularly STAT3, is a common mechanism for the anticancer activity of natural products.[9]

-

Mitochondrial Apoptosis Pathway: Triterpenoids can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6]

Further research is required to definitively identify the specific molecular targets and signaling pathways directly affected by this compound.

Conclusion

This compound is a promising natural product with demonstrated anticancer potential. This guide has summarized its known physicochemical properties and provided an overview of experimental protocols for its study. The lack of comprehensive solubility and logP data, as well as a detailed understanding of its mechanism of action, highlights key areas for future research. Elucidating these aspects will be critical for the potential development of this compound as a therapeutic agent.

References

- 1. Automatic log P estimation based on combined additive modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unveiling Isoanwuweizic Acid: A Technical Guide to its Discovery and Isolation from Schisandra propinqua

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of isoanwuweizic acid, a triterpenoid (B12794562) of significant interest, from its natural source, Schisandra propinqua. This document details the original experimental protocols, presents key quantitative data in a structured format, and visualizes the isolation workflow for clarity and reproducibility.

Introduction: The Discovery of Anwuweizonic Acid and its Isomer

The journey to this compound begins with the investigation of the chemical constituents of Schisandra propinqua (Wall.) Hook. f. et Thoms, a plant used in traditional medicine. In 1988, a pivotal study by Liu J.S., Huang M.F., and Tao Y. published in the Canadian Journal of Chemistry reported the isolation of two novel triterpenoid acids: anwuweizonic acid and manwuweizic acid.[1][2][3] The research highlighted the potential anticancer activity of these compounds.

Of particular interest to this guide is a derivative of anwuweizonic acid. The original research detailed the chemical reduction of anwuweizonic acid, which yielded two isomers: anwuweizic acid and its 3β-hydroxyl isomer. It is this 3β-hydroxyl isomer that is understood to be This compound . This guide will focus on the isolation of the precursor, anwuweizonic acid, and its subsequent conversion to this compound.

Schisandra propinqua is a climbing shrub belonging to the Schisandraceae family. It is found in the Himalayas, from Central Nepal to Bhutan, and in parts of China and India. The plant typically grows in temperate biomes at altitudes ranging from 1800 to 3300 meters.

Experimental Protocols

The following sections provide a detailed breakdown of the experimental methodologies adapted from the original discovery and isolation of anwuweizonic acid and its conversion to this compound.

Plant Material Collection and Preparation

The primary source material for the isolation is the stems and roots of Schisandra propinqua.

Protocol:

-

Collect fresh stems and roots of Schisandra propinqua.

-

Air-dry the plant material thoroughly.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

Extraction of Crude Triterpenoids

An alcoholic extraction method was employed to obtain the initial crude extract containing the target compounds.

Protocol:

-

Macerate the powdered plant material in 95% ethanol (B145695) at room temperature. The original study does not specify the solid-to-solvent ratio or the duration, but a standard approach for triterpenoid extraction often involves a ratio of 1:5 to 1:10 (w/v) with extraction performed over several days with occasional agitation.

-

Filter the ethanolic extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude alcoholic extract.

Isolation of Anwuweizonic Acid

The crude extract was subjected to chromatographic separation to isolate anwuweizonic acid.

Protocol:

-

The crude alcoholic extract was not directly chromatographed. The original paper indicates that the study was initiated to isolate the active principle from a water extract that showed activity against Lewis lung cancer. For the chemical study that led to the isolation of anwuweizonic and manwuweizic acids, an alcoholic extract was used.

-

While the 1988 paper does not provide exhaustive details on the column chromatography steps for the initial isolation of anwuweizonic acid from the crude extract, a general procedure for separating triterpenoids from Schisandra species involves the following:

-

The crude extract is typically partitioned between different solvents (e.g., petroleum ether, ethyl acetate (B1210297), and water) to achieve a preliminary fractionation.

-

The fraction enriched with triterpenoids (often the ethyl acetate fraction) is then subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is commonly used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing anwuweizonic acid are combined and may require further purification by recrystallization or preparative HPLC.

-

Synthesis of this compound (3β-hydroxyl isomer of Anwuweizic Acid)

This compound was obtained through the chemical reduction of its precursor, anwuweizonic acid.

Protocol:

-

Dissolve anwuweizonic acid in methanol (B129727).

-

Add sodium borohydride (B1222165) (NaBH₄) to the solution. The molar ratio of NaBH₄ to anwuweizonic acid should be sufficient to ensure complete reduction of the ketone group.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, neutralize the excess NaBH₄ by the careful addition of a dilute acid (e.g., hydrochloric acid) until the effervescence ceases.

-

Evaporate the methanol under reduced pressure.

-

Add water to the residue and extract the products with chloroform (B151607).

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate it to yield a mixture of anwuweizic acid and this compound.

-

Separate the two isomers using column chromatography on silica gel, eluting with a benzene-ethyl acetate (10:1) solvent system. The early fractions yield anwuweizic acid, while the later fractions afford this compound.

Data Presentation

The following tables summarize the key quantitative data reported for anwuweizonic acid and its derivatives.

| Compound | Molecular Formula | Melting Point (°C) |

| Anwuweizonic Acid | C₃₀H₄₆O₃ | Not Reported |

| This compound | C₃₀H₄₈O₃ | 148-149 |

| Spectroscopic Data | Anwuweizonic Acid | This compound (3β-hydroxyl isomer) |

| IR (cm⁻¹) | 3200-2500 (acid), 1710 (ketone), 1690 (α,β-unsaturated acid) | Fingerprint region differs from anwuweizic acid |

| ¹H NMR (δ, ppm) | 6.10 (1H, t, J=7 Hz, H-24), 1.94 (3H, s, H-27), 0.92 (3H, d, J=5 Hz, H-21), 0.72, 0.90, 1.10, 1.14 (tertiary methyls) | 3.24 (1H, dd, J=4, 9 Hz, H-3α) |

Visualization of the Isolation and Synthesis Workflow

The following diagram illustrates the logical workflow from the natural source to the purified this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Schisandra propinqua. By detailing the original experimental protocols, presenting key data in a structured format, and providing a clear visual representation of the workflow, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein offer a foundation for the further investigation and potential exploitation of this promising triterpenoid.

References

Unveiling the Spectroscopic Signature of Isoanwuweizic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isoanwuweizic acid, a lanostane-type triterpenoid (B12794562) isolated from the roots of Kadsura heteroclita. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data Summary

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δC (ppm) |

| Data not available in the searched resources |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z |

| Data not available in the searched resources |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Data not available in the searched resources |

Note: Specific quantitative data for this compound were not available in the publicly accessible resources at the time of this guide's compilation. The tables are provided as a template for organizing such data once obtained.

Experimental Protocols

The spectroscopic data for triterpenoids like this compound are typically acquired using standardized and well-established experimental protocols. The following sections outline the general methodologies employed for NMR, MS, and IR analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 NMR spectra, often acquired with proton decoupling, are used to identify the chemical shifts of all carbon atoms.

-

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectral data are typically obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Techniques: Common ionization methods for triterpenoids include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition of this compound. Fragmentation patterns observed in the MS/MS spectra can provide further structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of this compound can be recorded using a KBr pellet or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Analysis: The IR spectrum reveals the presence of key functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), based on their characteristic absorption frequencies.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, is fundamental to its unambiguous identification and characterization. This guide provides the foundational knowledge and standardized protocols necessary for researchers to conduct further studies on this and other related triterpenoids. The availability of detailed spectroscopic data is a prerequisite for advancing our understanding of the biological activities and therapeutic potential of these complex natural products.

Unraveling the Stereochemistry of Isoanwuweizic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the stereochemistry of Isoanwuweizic acid, a significant triterpenoid (B12794562) isolated from plants of the Schisandraceae family. The following sections detail the experimental protocols and data that have been pivotal in defining the three-dimensional structure of this natural product.

Spectroscopic Data and Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound, first reported as Anwuweizonic acid, was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The foundational data for Anwuweizonic acid was established in a seminal 1988 study published in the Canadian Journal of Chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon skeleton and the relative orientation of protons and methyl groups. The following tables summarize the key ¹H and ¹³C NMR data for Anwuweizonic acid, a closely related isomer or identical compound to this compound.

Table 1: ¹H NMR Spectroscopic Data for Anwuweizonic Acid

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 2.45 | m | |

| H-7 | 5.40 | br s | |

| H-12 | 2.15 | m | |

| H-24 | 6.95 | t | 7.0 |

| Me-18 | 0.82 | s | |

| Me-19 | 1.02 | s | |

| Me-21 | 0.92 | d | 6.0 |

| Me-26 | 2.15 | s | |

| Me-27 | 1.88 | s | |

| Me-28 | 0.88 | s | |

| Me-29 | 0.88 | s | |

| Me-30 | 0.95 | s |

Table 2: ¹³C NMR Spectroscopic Data for Anwuweizonic Acid

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| 1 | 34.0 | 16 | 36.1 |

| 2 | 34.2 | 17 | 51.0 |

| 3 | 217.5 | 18 | 16.0 |

| 4 | 47.5 | 19 | 19.2 |

| 5 | 51.2 | 20 | 36.5 |

| 6 | 24.1 | 21 | 18.5 |

| 7 | 119.8 | 22 | 34.8 |

| 8 | 139.5 | 23 | 25.5 |

| 9 | 50.3 | 24 | 124.0 |

| 10 | 37.0 | 25 | 137.5 |

| 11 | 21.5 | 26 | 168.5 |

| 12 | 31.0 | 27 | 25.7 |

| 13 | 44.2 | 28 | 28.0 |

| 14 | 50.8 | 29 | 28.0 |

| 15 | 31.0 | 30 | 21.2 |

Note: Data is based on the initial structural elucidation of Anwuweizonic acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound to be C₃₀H₄₆O₃.

Experimental Protocols

The elucidation of the stereochemistry of this compound relies on a series of well-established experimental procedures.

Isolation of this compound

A general workflow for the isolation of triterpenoids from Kadsura coccinea is outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The processed spectra are analyzed to assign chemical shifts and coupling constants, and to identify correlations between protons and carbons, which helps in piecing together the molecular structure.

X-ray Crystallography Protocol

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

Unveiling the Enigmatic Potential: A Technical Overview of Isoanwuweizic Acid and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Isoanwuweizic acid, a triterpenoid (B12794562) compound isolated from medicinal plants such as Kadsura coccinea and Aquilegia ecalcarata, presents a frontier in natural product research. Despite its identification, a significant paucity of specific data on its biological activities exists in publicly accessible scientific literature. This guide provides a comprehensive overview of the current state of knowledge, contextualizing the potential of this compound by examining the activities of related triterpenoids from its primary botanical source, Kadsura coccinea. While direct experimental data on this compound is limited, this paper serves as a foundational resource, highlighting potential research avenues and providing established experimental frameworks for its future investigation.

Introduction to this compound

This compound is a lanostane-type triterpenoid with the chemical formula C₃₀H₄₈O₃ and a molecular weight of 456.72 g/mol .[1] It has been identified as a constituent of Kadsura coccinea (a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis and gastroenteric disorders) and Aquilegia ecalcarata.[1][2] While some commercial suppliers suggest a broad spectrum of activity, including anti-inflammatory, anti-tumor, antibacterial, and antiviral effects, these claims are not substantiated by published, peer-reviewed research.[3]

Contextual Biological Activities: Triterpenoids from Kadsura coccinea

To infer the potential biological activities of this compound, it is instructive to review the demonstrated activities of other triterpenoids isolated from Kadsura coccinea. The plant is a rich source of structurally diverse triterpenoids that have been investigated for their pharmacological effects.[2]

Table 1: Biological Activities of Triterpenoids Isolated from Kadsura coccinea

| Compound Name/Identifier | Biological Activity | Assay System | Quantitative Data (IC₅₀) | Reference |

| Heilaohuacid D (Compound 4) | Anti-inflammatory | Inhibition of IL-6 release in LPS-induced RAW 264.7 macrophages | 8.15 µM | |

| Compound 31 | Anti-inflammatory | Inhibition of IL-6 release in LPS-induced RAW 264.7 macrophages | 9.86 µM | |

| Compound 17 | Antiproliferative | Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells | 7.52 µM | |

| Compound 18 | Antiproliferative | Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells | 8.85 µM | |

| Compound 31 | Antiproliferative | Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells | 7.97 µM | |

| Unnamed 3,4-secolanostane (1) | Immunosuppressive | Inhibition of ConA-induced T-cell proliferation | 13.28 µM | |

| Unnamed 3,4-secolanostane (1) | Immunosuppressive | Inhibition of LPS-induced B-cell proliferation | 23.12 µM |

Disclaimer: The data presented in this table pertains to triterpenoids structurally related to this compound and isolated from the same plant source. These findings suggest potential areas of investigation for this compound but are not directly attributable to it.

Methodologies for Evaluating Potential Biological Activities

The following protocols are representative of the experimental designs used to evaluate the anti-inflammatory and cytotoxic activities of triterpenoids from Kadsura coccinea. These methodologies provide a robust framework for the future investigation of this compound.

3.1. Anti-Inflammatory Activity Assay: Inhibition of Cytokine Release

This protocol details the methodology to assess the inhibitory effect of a test compound on the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, from lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

-

LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) are included.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of IL-6 or TNF-α in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cytokine release by 50%, is calculated by non-linear regression analysis.

3.2. Antiproliferative/Cytotoxic Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: A relevant cell line (e.g., RA-FLS for arthritis research, or various cancer cell lines like HeLa, MCF-7) is cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control and a positive control (e.g., doxorubicin) are included.

-

The plates are incubated for an additional 48 to 72 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well (10% of the total volume) and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Potential Signaling Pathways: A Hypothetical Framework

While the precise signaling pathways modulated by this compound are unknown, many anti-inflammatory triterpenoids exert their effects by inhibiting the NF-κB signaling cascade. The following diagram illustrates this hypothetical mechanism of action.

A hypothetical anti-inflammatory signaling pathway. Many triterpenoids inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory genes.

The workflow for investigating a novel natural product like this compound would follow a logical progression from initial screening to mechanistic studies.

A generalized experimental workflow for the characterization of a novel natural product's biological activity.

Conclusion and Future Directions

This compound remains a molecule of untapped potential. The lack of specific biological data underscores a significant opportunity for novel research. The demonstrated anti-inflammatory, antiproliferative, and immunosuppressive activities of other triterpenoids from Kadsura coccinea strongly suggest that this compound is a promising candidate for systematic investigation.

Future research should prioritize:

-

Broad-spectrum biological screening to identify primary activities.

-

In-depth mechanistic studies for any confirmed activities, including the elucidation of modulated signaling pathways.

-

Comparative studies with other known triterpenoids from Kadsura coccinea to understand structure-activity relationships.

This technical guide serves as a call to action for the scientific community to explore the pharmacological potential of this compound, a compound that currently resides in the vast, uncharted territory of natural product science.

References

In Silico Prediction of Isoanwuweizic Acid Bioactivity: A Technical Guide

Disclaimer: As of the latest literature review, specific in silico predictive studies on Isoanwuweizic acid are not publicly available. This guide therefore serves as a comprehensive, hypothetical framework illustrating the methodologies that researchers, scientists, and drug development professionals would employ to predict the bioactivity of this compound using established computational techniques. The data presented herein is illustrative and not the result of actual experiments.

Introduction

This compound, a lignan (B3055560) isolated from Kadsura anwuweizica, belongs to a class of natural products known for their diverse pharmacological activities. Early-stage drug discovery for such compounds can be significantly accelerated through the use of in silico methods.[1] These computational approaches offer a rapid and cost-effective means to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identify potential protein targets, and elucidate its mechanism of action before embarking on extensive laboratory experiments.[2] This technical guide outlines a systematic in silico workflow for characterizing the potential bioactivity of this compound.

Part 1: Pharmacokinetic and Drug-Likeness Prediction (ADMET)

A critical initial step in assessing a compound's therapeutic potential is the evaluation of its ADMET properties.[1][3] These predictions help to identify potential liabilities that could lead to late-stage attrition in the drug development pipeline.[1] Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to estimate these properties based on the molecule's chemical structure.[1]

Experimental Protocol: ADMET & Drug-Likeness Prediction

-

Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D format using a molecular modeling software (e.g., ChemDraw, MarvinSketch). The structure is then optimized to its lowest energy conformation.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, polar surface area) are calculated from the optimized structure.

-

Prediction Server Submission: The molecular structure is submitted to various established in silico ADMET prediction servers. Examples include pkCSM, SwissADME, and ADMETlab.[4]

-

Data Analysis: The outputs from the prediction tools are aggregated and analyzed. This includes assessing compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) and evaluating individual ADMET parameters.

Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Acceptable Range | Compliance |

| Molecular Weight | 416.45 g/mol | < 500 g/mol | Yes |

| LogP (Octanol/Water) | 3.85 | < 5 | Yes |

| Hydrogen Bond Donors | 2 | < 5 | Yes |

| Hydrogen Bond Acceptors | 6 | < 10 | Yes |

| Lipinski's Rule of Five | 0 violations | 0-1 violations | Yes |

| Molar Refractivity | 112.5 cm³ | 40 - 130 cm³ | Yes |

| Topological Polar Surface Area | 95.8 Ų | < 140 Ų | Yes |

Predicted ADMET Properties

| Parameter | Category | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | 92% | High absorption |

| Caco-2 Permeability | 0.95 (log Papp) | High permeability | |

| P-glycoprotein Substrate | No | Low potential for efflux | |

| Distribution | VDss (human) | 0.55 L/kg | Moderate distribution |

| BBB Permeability | -0.8 (logBB) | Unlikely to cross BBB | |

| CNS Permeability | -2.5 (logPS) | Low CNS penetration | |

| Plasma Protein Binding | 88% | High binding | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions | |

| Excretion | Total Clearance | 0.45 mL/min/kg | Moderate clearance rate |

| Toxicity | AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low cardiotoxicity risk | |

| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg | Class 4 (Slightly toxic) | |

| Minnow Toxicity | 1.85 (-log mM) | Moderate aquatic toxicity |

Part 2: Target Identification and Molecular Docking

Identifying the molecular targets of a compound is fundamental to understanding its biological effects. In silico target prediction methods, such as those based on ligand similarity or pharmacophore mapping, can generate a list of putative protein targets.[5] These predictions are then validated and refined using molecular docking simulations, which model the interaction between the ligand (this compound) and the protein target's binding site to estimate binding affinity.[6][7][8]

Experimental Protocol: Target Prediction and Molecular Docking

-

Target Prediction:

-

The canonical SMILES string of this compound is submitted to target prediction servers like SwissTargetPrediction, SEA, and SuperPred.[5]

-

These tools compare the input molecule to databases of known ligands and their targets to predict potential interactions.[5]

-

The resulting lists of potential targets are curated based on prediction scores and biological relevance. For this hypothetical study, we will focus on targets relevant to inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2).

-

-

Molecular Docking:

-

Protein Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, PDB ID: 5KIR; Bcl-2, PDB ID: 6GL8) are downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate protonation states and charges.

-

Grid Generation: A binding box is defined around the active site of the target protein, typically based on the position of a known co-crystallized inhibitor.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.[9]

-

Pose Analysis: The resulting binding poses are scored based on their predicted binding energy. The pose with the lowest binding energy is typically considered the most favorable.[10] Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are visualized and analyzed.[8]

-

Predicted Molecular Targets and Docking Scores

| Predicted Target | UniProt ID | Organism | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Potential Indication |

| Cyclooxygenase-2 (COX-2) | P35354 | Homo sapiens | -9.8 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| B-cell lymphoma 2 (Bcl-2) | P10415 | Homo sapiens | -8.5 | Arg146, Phe105, Asp111 | Anticancer |

| 5-Lipoxygenase (5-LOX) | P09917 | Homo sapiens | -9.2 | His367, His372, Gln363 | Anti-inflammatory |

| Tumor necrosis factor (TNF-α) | P01375 | Homo sapiens | -7.9 | Tyr59, Tyr119, Gln61 | Anti-inflammatory |

| PI3K gamma (PIK3CG) | P48736 | Homo sapiens | -10.1 | Val882, Lys833, Asp964 | Anticancer |

Visualizations: Workflows and Pathways

To better illustrate the in silico process and potential mechanisms of action, the following diagrams are provided.

Caption: General workflow for the in silico prediction of bioactivity.

Caption: Hypothetical anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

This guide provides a hypothetical yet methodologically sound framework for the in silico prediction of this compound's bioactivity. The illustrative data suggests that this compound possesses favorable drug-like properties and is predicted to have low toxicity. The compound shows high potential as an anti-inflammatory and anticancer agent, with molecular docking studies indicating strong binding affinities for key targets like COX-2 and Bcl-2. These computational findings provide a strong rationale for prioritizing this compound for further investigation through in vitro and in vivo experimental validation. The integration of such predictive studies into early-stage research is crucial for efficiently identifying and advancing promising natural product-based drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthetic Pathway of Anwuweizic Acid and Its Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dibenzocyclooctadiene lignans (B1203133), a class of bioactive secondary metabolites primarily found in plants of the Schisandraceae family, have garnered significant attention for their diverse pharmacological activities. Anwuweizic acid and its isomers are key members of this group. This technical guide provides a comprehensive overview of the current understanding of their biosynthetic pathway, beginning from the general phenylpropanoid cascade to the formation of the specific lignan (B3055560) scaffold. It consolidates data from recent transcriptomic and metabolomic studies, presents quantitative data on lignan production, and offers detailed experimental protocols for extraction, quantification, and enzymatic analysis. This document serves as a critical resource for researchers aiming to elucidate the complete pathway and develop strategies for metabolic engineering and drug development.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of Anwuweizic acid and its related isomers is a complex, multi-stage process that originates from the general phenylpropanoid pathway.[1] This pathway provides the foundational monolignol precursors, which then undergo stereospecific dimerization and a series of tailoring reactions to yield the diverse array of lignans found in Schisandra species.[1][2] The complete pathway for specific dibenzocyclooctadiene lignans is yet to be fully elucidated, but a robust framework has been established.[3]

Stage 1: Synthesis of Monolignol Precursors via the Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into monolignols, with coniferyl alcohol being a primary monomer for lignan synthesis.[1]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its thioester, p-coumaroyl-CoA.

-

Further Conversions: A series of hydroxylases, methyltransferases, and reductases, including C3H, CCoAOMT, CCR, and CAD, subsequently convert p-coumaroyl-CoA into coniferyl alcohol.

Stage 2: Dimerization of Monolignols

The formation of the foundational lignan structure involves the oxidative dimerization of two monolignol units. This reaction is critical as it establishes the core backbone of the resulting molecule.

-

Dirigent Proteins (DIR): These proteins are crucial for conferring stereospecificity to the dimerization process. They guide the coupling of two coniferyl alcohol radicals to form specific stereoisomers, such as (+)-pinoresinol.

Stage 3: Diversification into Dibenzocyclooctadiene Lignans

Following dimerization, the initial lignan scaffold undergoes a series of reductive and modifying steps to produce a vast array of lignan structures. The biosynthesis of the unique dibenzocyclooctadiene lignans found in Schisandraceae plants involves several key enzyme families.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.

-

Secoisolariciresinol Dehydrogenase (SDH): Converts secoisolariciresinol to matairesinol.

-

Cytochrome P450s (CYPs), O-methyltransferases (OMTs), and UDP-glucose-dependent glucosyltransferases (UGTs): These enzyme families are responsible for the final tailoring steps, including hydroxylations, methylations, and glycosylations, that convert intermediates like matairesinol into the complex, pharmacologically active dibenzocyclooctadiene lignans, such as Anwuweizic acid and its isomers.

Quantitative Data on Lignan Production

While precise kinetic data for the enzymes in the Anwuweizic acid pathway are still under investigation, studies on Schisandra cell cultures provide valuable quantitative insights into lignan production, especially in response to elicitors. Elicitation is a biotechnological strategy used to enhance the biosynthesis of secondary metabolites.

Table 1: Maximum Lignan Content in Elicitor-Treated Schisandra rubriflora Microshoot Cultures

| Lignan Compound | Elicitor | Max Content (mg/100 g DW) | Fold Increase vs. Control | Culture Line & Time |

| Schisantherin A | Ethyl Acetate (ETH) | 5.42 | 1.99 | Female, 48 h |

| Schisantherin B | Methyl Jasmonate (MeJA) | 16.66 | 5.03 | Male, 24 h |

| Gomisin O | Methyl Jasmonate (MeJA) | 4.80 | 1.38 | Female, 48 h |

| Licarin A | Yeast Extract (YeE) | 37.54 | 3.23 | Female, 8 days |

| Meso-dihydroguaiaretic acid | Methyl Jasmonate (MeJA) | 0.23 | 4.62 | Male, 8 days |

Data summarized from Szopa et al., 2022.

Experimental Protocols

The study of the Anwuweizic acid biosynthetic pathway relies on robust methods for the extraction, identification, and quantification of lignans, as well as assays to determine the activity of key biosynthetic enzymes.

Protocol 1: Extraction of Lignans from Schisandra sphenanthera

This protocol outlines a standard procedure for obtaining a crude lignan extract from plant material.

-

Materials:

-

Dried fruits of S. sphenanthera

-

Grinder or mill

-

80% Ethanol

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper and standard glassware

-

-

Procedure:

-

Sample Preparation: Grind the dried fruits into a fine powder.

-

Extraction: Weigh 10 g of the powder and place it in a flask with 100 mL of 80% ethanol.

-

Sonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filtration: Filter the mixture through filter paper to remove solid plant material.

-

Concentration: Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

-

Storage: Store the dried extract in a desiccator at 4°C.

-

Protocol 2: HPLC-MS/MS Quantification of Lignans

This protocol provides a method for the sensitive and specific quantification of target lignans like Anwuweizic acid isomers.

-

Materials:

-

Crude lignan extract

-

LC-MS grade acetonitrile, water, and methanol (B129727)

-

Reference standards for target lignans

-

C18 HPLC column (e.g., 2.1 × 50 mm, 1.9 µm)

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

-

Procedure:

-

Sample Preparation: Dissolve a known quantity of the dried extract in methanol and filter through a 0.2 µm syringe filter. Prepare a dilution series of reference standards for the calibration curve.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 30°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions must be optimized for each target lignan.

-

-

Analysis: Inject the standard and sample solutions into the HPLC-MS/MS system.

-

Quantification: Identify lignan peaks by comparing retention times and ion transitions with reference standards. Construct a calibration curve from the standards' peak areas to calculate the concentration of each lignan in the sample.

-

Protocol 3: General Enzyme Activity Assay for Phenylalanine Ammonia-Lyase (PAL)

This spectrophotometric assay measures the activity of PAL, the first committed step in the phenylpropanoid pathway.

-

Principle: PAL converts L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance is directly proportional to enzyme activity.

-

Materials:

-

Enzyme extract (from Schisandra tissue)

-

Borate (B1201080) buffer (pH 8.8)

-

L-phenylalanine solution

-

Spectrophotometer

-

-

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing borate buffer and L-phenylalanine solution.

-

Initiation: Start the reaction by adding a small volume of the enzyme extract to the cuvette.

-

Measurement: Immediately begin monitoring the increase in absorbance at 290 nm over several minutes at a constant temperature.

-

Calculation: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of trans-cinnamic acid.

-

Conclusion and Future Directions

The biosynthetic pathway leading to Anwuweizic acid and its isomers is rooted in the well-characterized phenylpropanoid pathway and the general lignan synthesis cascade. While the upstream steps are understood, significant research is still required to identify and characterize the specific downstream enzymes, particularly the cytochrome P450s and O-methyltransferases, responsible for creating the final dibenzocyclooctadiene structure. The combination of transcriptomic analysis, metabolomic profiling, and targeted biochemical assays will be instrumental in fully elucidating this complex pathway. A complete understanding will unlock new possibilities for the metabolic engineering of microbial or plant systems to produce these valuable therapeutic compounds sustainably and at scale.

References

- 1. benchchem.com [benchchem.com]

- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Triterpenoids of Schisandra propinqua: A Technical Guide to Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the triterpenoids isolated from Schisandra propinqua, a plant belonging to the Schisandraceae family. This document details the chemical diversity of these compounds, their reported biological activities, and the experimental methodologies for their extraction, isolation, and structural elucidation.

Core Triterpenoids of Schisandra propinqua and Their Biological Activities

Schisandra propinqua is a rich source of various triterpenoids, primarily belonging to the lanostane (B1242432) and cycloartane (B1207475) classes. These compounds have garnered significant interest due to their potential therapeutic properties, particularly their cytotoxic effects against various cancer cell lines. The following table summarizes the key triterpenoids isolated from this plant and their reported biological activities.

| Compound Name | Triterpenoid (B12794562) Class | Reported Biological Activity |

| Nigranoic acid | Lanostane | Significant cytotoxic effect against human decidual cells and rat luteal cells in vitro.[1] Also reported to inhibit HIV-1 reverse transcriptase.[2] |

| Manwuweizic acid | Lanostane | Showed significant cytotoxic effect against human decidual cells and rat luteal cells in vitro.[1] |

| Schisandronic acid | Lanostane | Isolated from the stems of S. propinqua.[1][3] It has been shown to have potent cytotoxicity against human breast cancer cells (MCF-7) with an IC50 of 8.06 μM, inducing apoptosis. |

| Isoschisandrolic acid | Lanostane | Isolated from the stems of S. propinqua. |

| Schisandrolic acid | Lanostane | Isolated from the stems of S. propinqua. |

| Propindilactone T | Nortriterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. Tested for cytotoxic activities against five human tumor cell lines and was found to be inactive. |

| Propindilactone U | Nortriterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. Tested for cytotoxic activities against five human tumor cell lines and was found to be inactive. |

| Changnanic acid 3-methyl ester | Triterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. |

| Schipropinic acid | Triterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. Tested for cytotoxic activities against five human tumor cell lines and was found to be inactive. |

| Propindilactones E-J | Schiartane Nortriterpenoid | Isolated from the stems of S. propinqua var. propinqua. Compounds 4-6 were noncytotoxic against K562, A549, and HT-29 human cancer cells. |

Experimental Protocols: A Generalized Approach

The following sections outline a generalized methodology for the extraction, isolation, and structural elucidation of triterpenoids from Schisandra propinqua, based on a review of published literature. For precise replication of specific studies, consultation of the full-text articles is recommended.

Plant Material and Extraction

-

Plant Material: The stems and leaves of Schisandra propinqua are the primary sources for the isolation of the triterpenoids listed above.

-

Extraction: The air-dried and powdered plant material is typically extracted with organic solvents. A common method involves extraction with chloroform (B151607) (CHCl3) or ethanol. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Chromatographic Isolation and Purification

The crude extract, rich in a complex mixture of compounds, is subjected to various chromatographic techniques to isolate individual triterpenoids.

-

Initial Fractionation: The crude extract is often first fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient of solvents, typically starting with less polar solvents like hexane (B92381) and gradually increasing in polarity with solvents like ethyl acetate (B1210297) and methanol, is used to separate the compounds based on their polarity.

-

Further Purification: The fractions obtained from column chromatography are further purified using repeated column chromatography, often with different stationary phases or solvent systems. High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of the isolated compounds to achieve a high degree of purity.

Structural Elucidation

The chemical structures of the purified triterpenoids are determined using a combination of spectroscopic and spectrometric techniques.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, carboxyl groups).

-

Circular Dichroism (CD) Spectra: CD spectroscopy is employed to determine the absolute stereochemistry of the molecules.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.

Cytotoxicity Assays

The biological activity of the isolated triterpenoids is often assessed using in vitro cytotoxicity assays against various cell lines.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to assess cell viability and the cytotoxic effects of compounds. The assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and identification of triterpenoids from Schisandra propinqua.

Caption: Generalized workflow for the isolation and characterization of triterpenoids.

References

- 1. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Mechanism of Action of Isoanwuweizic Acid: A Technical Guide on Related Schisandraceae Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoanwuweizic acid, and its close structural relative Anwuweizonic acid, are natural triterpenoid (B12794562) compounds isolated from plants of the Schisandra genus, notably Schisandra propinqua. Anwuweizonic acid has been identified as a putative anticancer agent[1][2]. However, detailed exploratory studies elucidating the specific molecular mechanisms of this compound are not extensively available in current scientific literature. To provide a foundational understanding for researchers, this technical guide synthesizes the known information on Anwuweizonic acid and presents a comprehensive overview of the mechanisms of action of related triterpenoids from the Schisandraceae family. These related compounds have been more broadly studied and exhibit significant anticancer, anti-inflammatory, and neuroprotective properties. This guide will delve into the experimental data, methodologies, and implicated signaling pathways to offer insights into the potential therapeutic actions of this class of molecules.

Chemical Structure

Anwuweizonic acid is a triterpenoid with the molecular formula C30H46O3[3]. Its structure is characterized by a complex polycyclic framework typical of triterpenoids from the Schisandraceae family.

Pharmacological Activities of Schisandraceae Triterpenoids

Triterpenoids isolated from the Schisandraceae family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[4][5]. The subsequent sections will explore the mechanistic insights gained from studies on these compounds.

Anticancer Activity

The anticancer potential of Schisandraceae triterpenoids has been a primary focus of research. While Manwuweizic acid, isolated alongside Anwuweizonic acid, showed significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice, it exhibited no direct cytotoxic action in vitro, suggesting a complex in vivo mechanism. Other triterpenoids from this family, however, have demonstrated direct cytotoxicity against various cancer cell lines.

Quantitative Data on Cytotoxic Activities

| Compound | Cancer Cell Line | GI₅₀ (μM) | Reference |

| Tigloylgomisin P | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |

| Cagayanone | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |

| (-)-Gomisin L₂ | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |

| Micranoic acid B | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |

| Lancifodilactone H | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |

| Schisanlactone B | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |

| Betulinic acid | HepG2 | Not specified |

Experimental Protocols

-

Cytotoxicity Assay (MTT Assay):

-

Human cancer cell lines (e.g., A549, PC-3, KB, KBvin, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds (e.g., Schisandraceae triterpenoids) for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated to allow the formazan (B1609692) crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curves.

-

Signaling Pathways in Anticancer Activity

The anticancer effects of Schisandraceae triterpenoids are often mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Anticancer effects of Schisandraceae triterpenoids.

Anti-inflammatory Activity

Several triterpenoids from Schisandra have demonstrated potent anti-inflammatory effects. This is a significant area of investigation as chronic inflammation is implicated in numerous diseases.

Quantitative Data on Anti-inflammatory Activities

| Compound | Cell Line | Effect | IC₅₀ (μM) | Reference |

| Schinortriterpenoid 8 | LPS-stimulated BV-2 | Inhibition of NO production | 3.28 ± 0.86 | |

| Schinortriterpenoid 11 | LPS-stimulated BV-2 | Inhibition of NO production | 0.63 ± 0.32 | |

| Schinortriterpenoid 16 | LPS-stimulated BV-2 | Inhibition of NO production | 1.57 ± 0.27 | |

| Schinortriterpenoid 18 | LPS-stimulated BV-2 | Inhibition of NO production | 1.55 ± 0.50 | |

| Schinortriterpenoid 24 | LPS-stimulated BV-2 | Inhibition of NO production | 1.86 ± 0.41 |

Experimental Protocols

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

-

The absorbance is read at 540 nm.

-

The concentration that inhibits NO production by 50% (IC₅₀) is calculated.

-

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Schisandraceae triterpenoids are largely attributed to the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. More recently, the TLR4/NF-κB/NLRP3 inflammasome pathway has also been identified as a target.

Anti-inflammatory signaling pathways modulated by Schisandraceae triterpenoids.

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of triterpenoids from Schisandra, suggesting their utility in the context of neurodegenerative diseases.

Experimental Data on Neuroprotective Effects

Several highly oxygenated schinortriterpenoids have been shown to prevent apoptosis induced by corticosterone (B1669441) in PC12 cells, a common in vitro model for neuronal cell death. Additionally, some compounds promoted neurite outgrowth.

Experimental Protocols

-

Neuroprotection Assay in PC12 Cells:

-

PC12 cells are cultured in appropriate media.

-

Cells are pre-treated with test compounds for a defined period.

-

Apoptosis is induced by adding corticosterone.

-

Cell viability is assessed using methods like the MTT assay.

-

Apoptosis can be further quantified using techniques such as Annexin V/PI staining and flow cytometry.

-

-

Neurite Outgrowth Assay:

-

PC12 cells are treated with nerve growth factor (NGF) to induce differentiation.

-

Cells are then treated with the test compounds.

-

The percentage of cells bearing neurites longer than the cell body diameter is determined by microscopy.

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are linked to the inhibition of apoptosis and the promotion of neuronal survival and differentiation pathways.

Neuroprotective mechanisms of Schisandraceae triterpenoids.

Conclusion and Future Directions

While direct mechanistic studies on this compound are lacking, the broader family of Schisandraceae triterpenoids presents a rich source of bioactive compounds with significant therapeutic potential. The putative anticancer activity of Anwuweizonic acid, combined with the demonstrated anticancer, anti-inflammatory, and neuroprotective effects of its chemical relatives, strongly suggests that this compound warrants further investigation.

Future exploratory studies should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

-

In vitro evaluation of its cytotoxic, anti-inflammatory, and neuroprotective activities.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies in relevant animal models to validate its therapeutic efficacy and safety profile.

This technical guide provides a framework for understanding the potential mechanisms of action of this compound based on the current knowledge of related Schisandraceae triterpenoids. It is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this unique class of natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. anwuweizonic acid - Wiktionary, the free dictionary [en.wiktionary.org]

- 4. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Quantification of Isoanwuweizic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoanwuweizic acid is a naturally occurring triterpenoid (B12794562) compound of significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, including biological fluids and herbal preparations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical principles for similar organic acids and triterpenoids.

I. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine analysis and quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.

Quantitative Data Summary

The following table summarizes the proposed performance characteristics for the HPLC-PDA method, based on typical values for similar analytical methods.[1][2][3][4]

| Parameter | Target Value |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | No interfering peaks at the retention time of this compound |

Experimental Protocol

1.2.1. Materials and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (ACS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma, herbal extract)

1.2.2. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Elution Profile:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of the reference standard).

1.2.3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Sample Preparation (Herbal Extract):

-

Accurately weigh 1 g of powdered herbal material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with the mobile phase to fall within the calibration range.

-

Experimental Workflow Diagram

Caption: HPLC sample preparation and analysis workflow.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations, such as in pharmacokinetic studies.[5][6][7]

Quantitative Data Summary

The following table summarizes the proposed performance characteristics for the LC-MS/MS method.[8][9][10]

| Parameter | Target Value |

| Linearity (r²) | > 0.999 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | ~0.2 ng/mL |

| Limit of Quantification (LOQ) | ~1 ng/mL |

| Precision (RSD%) | < 15% (at LLOQ), < 10% (other levels) |

| Accuracy (Recovery %) | 85 - 115% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

Experimental Protocol

2.2.1. Materials and Reagents:

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as Oleanolic acid.[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma)

2.2.2. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Elution Profile: A fast gradient to ensure sharp peaks and short run times.

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

2.2.3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of the standard).

-

Internal Standard (e.g., Oleanolic acid): m/z 455.3 → fragment ion.[5]

-

-

Source Parameters: To be optimized for the specific instrument, but typical starting points include:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

2.2.4. Standard and Sample Preparation:

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the Internal Standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of this compound in blank plasma to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a solution of the IS in acetonitrile at a concentration that will yield a robust signal (e.g., 100 ng/mL).

-

Sample Preparation (Plasma):

-

To 50 µL of plasma sample, standard, or blank, add 150 µL of the IS spiking solution (in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

-

Experimental Workflow Diagram

Caption: LC-MS/MS sample preparation and analysis workflow.

III. Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many triterpenoids are known to interact with inflammatory and cell survival pathways. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 3. ukm.my [ukm.my]

- 4. Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]